molecular formula C8H10Cl2FN B13058239 (S)-1-(2-Chloro-5-fluorophenyl)ethan-1-amine hcl

(S)-1-(2-Chloro-5-fluorophenyl)ethan-1-amine hcl

Cat. No.: B13058239
M. Wt: 210.07 g/mol
InChI Key: BJECCCSCNGQYDR-JEDNCBNOSA-N
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Description

(S)-1-(2-Chloro-5-fluorophenyl)ethan-1-amine hcl is a chiral amine compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both chloro and fluoro substituents on the phenyl ring can significantly influence the compound’s reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-Chloro-5-fluorophenyl)ethan-1-amine hcl typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-chloro-5-fluorobenzaldehyde.

    Formation of Intermediate: The aldehyde is subjected to a reductive amination reaction with an appropriate amine source, such as (S)-1-phenylethylamine, under reducing conditions (e.g., sodium triacetoxyborohydride).

    Hydrochloride Salt Formation: The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Chloro-5-fluorophenyl)ethan-1-amine hcl can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(2-Chloro-5-fluorophenyl)ethan-1-amine hcl depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of chloro and fluoro groups can enhance binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(2-Chlorophenyl)ethan-1-amine hcl: Lacks the fluoro substituent, which may affect its reactivity and biological activity.

    (S)-1-(2-Fluorophenyl)ethan-1-amine hcl: Lacks the chloro substituent, which may influence its chemical properties.

    (S)-1-Phenylethan-1-amine hcl: Lacks both chloro and fluoro substituents, resulting in different reactivity and activity profiles.

Properties

Molecular Formula

C8H10Cl2FN

Molecular Weight

210.07 g/mol

IUPAC Name

(1S)-1-(2-chloro-5-fluorophenyl)ethanamine;hydrochloride

InChI

InChI=1S/C8H9ClFN.ClH/c1-5(11)7-4-6(10)2-3-8(7)9;/h2-5H,11H2,1H3;1H/t5-;/m0./s1

InChI Key

BJECCCSCNGQYDR-JEDNCBNOSA-N

Isomeric SMILES

C[C@@H](C1=C(C=CC(=C1)F)Cl)N.Cl

Canonical SMILES

CC(C1=C(C=CC(=C1)F)Cl)N.Cl

Origin of Product

United States

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